Ursodeoxycholic Acid (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

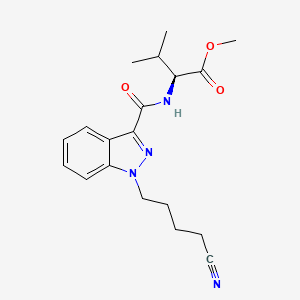

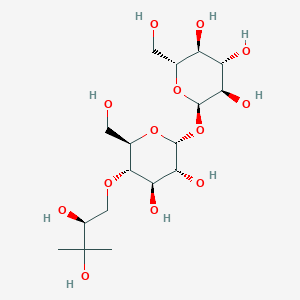

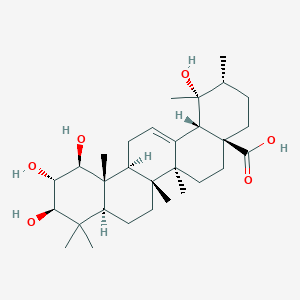

Ursodeoxycholic Acid (sodium salt) is a bile acid derivative that has been widely used in the treatment of various liver and gallbladder diseases. It is a secondary bile acid produced by the intestinal bacteria from primary bile acids. Ursodeoxycholic Acid (sodium salt) is known for its ability to dissolve cholesterol gallstones and improve liver function by reducing the concentration of toxic bile acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ursodeoxycholic Acid (sodium salt) can be synthesized from chenodeoxycholic acid through a series of chemical reactions. One common method involves the oxidation of chenodeoxycholic acid using sodium hypochlorite to form 3α-hydroxy-7β-carbonyl-5β-cholanic acid. This intermediate is then subjected to hydrogenation reduction using Raney nickel as a catalyst to produce ursodeoxycholic acid . Another method involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide and potassium bromide, achieving high stereoselectivity and yield .

Industrial Production Methods

Industrial production of ursodeoxycholic acid typically involves the use of large-scale chemical synthesis processes. The process includes the esterification of chenodeoxycholic acid with methanol, followed by catalytic oxidation and hydrogenation steps. The final product is obtained through purification and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Ursodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including:

Oxidation: Conversion of chenodeoxycholic acid to 3α-hydroxy-7β-carbonyl-5β-cholanic acid using sodium hypochlorite.

Reduction: Hydrogenation of 3α-hydroxy-7β-carbonyl-5β-cholanic acid to ursodeoxycholic acid using Raney nickel.

Substitution: Formation of ursodeoxycholic acid sodium salt by reacting ursodeoxycholic acid with sodium hydroxide.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite, methanol, copper-loaded activated carbon.

Reduction: Raney nickel, hydrogen gas, n-butyl alcohol.

Substitution: Sodium hydroxide, acetone, glacial acetic acid

Major Products Formed

Oxidation: 3α-hydroxy-7β-carbonyl-5β-cholanic acid.

Reduction: Ursodeoxycholic acid.

Substitution: Ursodeoxycholic acid sodium salt

Wissenschaftliche Forschungsanwendungen

Ursodeoxycholic Acid (sodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study bile acid chemistry and its interactions with other molecules.

Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and gallstone dissolution It is also being explored for its potential in treating certain cancers and neurological diseases.

Industry: Used in the formulation of pharmaceuticals to enhance the solubility and bioavailability of drugs

Wirkmechanismus

Ursodeoxycholic Acid (sodium salt) exerts its effects through several mechanisms:

Cytoprotection: Protects cholangiocytes and hepatocytes from the toxic effects of hydrophobic bile acids by reducing bile acid cytotoxicity.

Stimulation of Bile Secretion: Enhances hepatobiliary secretion by stimulating the synthesis and insertion of key transporters into the canalicular membrane of hepatocytes.

Anti-apoptotic Effects: Inhibits apoptosis by preventing mitochondrial membrane permeability transition and reducing endoplasmic reticulum stress.

Anti-inflammatory and Antioxidant Properties: Reduces inflammation and oxidative stress in liver cells.

Vergleich Mit ähnlichen Verbindungen

Ursodeoxycholic Acid (sodium salt) is unique compared to other bile acids due to its lower toxicity and higher hydrophilicity. Similar compounds include:

Chenodeoxycholic Acid: A primary bile acid with similar choleretic effects but higher toxicity and less favorable side effect profile.

Cholic Acid: Another primary bile acid used in the treatment of bile acid synthesis disorders but with different pharmacological properties.

Lithocholic Acid: A secondary bile acid with limited therapeutic use due to its high toxicity.

Ursodeoxycholic Acid (sodium salt) stands out for its therapeutic efficacy and safety profile, making it a valuable compound in medical and scientific research.

Eigenschaften

Molekularformel |

C24H39NaO4- |

|---|---|

Molekulargewicht |

414.6 g/mol |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |

InChI-Schlüssel |

DOVZGADDWOFQEZ-FUXQPCDDSA-M |

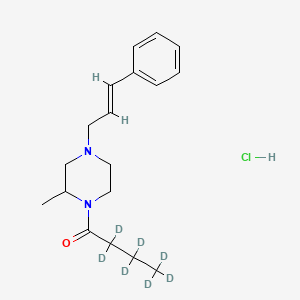

Isomerische SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

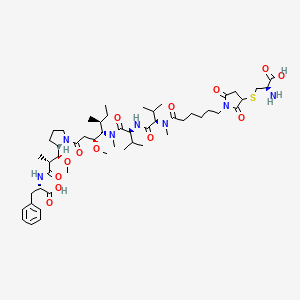

![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)

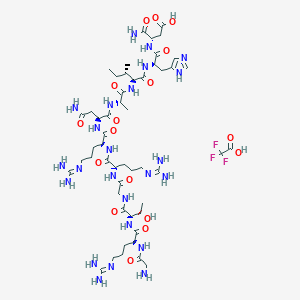

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)